Cas no 1702995-44-5 (2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid)

2-{(Benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid is a synthetic intermediate of interest in medicinal chemistry, particularly for the development of peptide-based therapeutics and small-molecule inhibitors. The compound features a benzyloxycarbonyl (Cbz) protecting group, which enhances stability during synthetic manipulations, and a 4-methylpiperazine moiety that can improve solubility and bioavailability. Its carboxylic acid functionality allows for further derivatization, making it a versatile building block for drug discovery. The structural combination of these groups offers controlled reactivity, facilitating selective modifications in multi-step syntheses. This compound is particularly valuable in the preparation of pharmacologically active molecules targeting protease enzymes or receptor-binding motifs.
2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid structure
1702995-44-5 structure
Product Name:2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid
CAS No:1702995-44-5
MF:C17H25N3O4
MW:335.398104429245
CID:6366196
PubChem ID:103878632
Update Time:2025-06-08

2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid
    • 1702995-44-5
    • EN300-12478840
    • 2-{[(benzyloxy)carbonyl]amino}-4-(4-methylpiperazin-1-yl)butanoic acid
    • Inchi: 1S/C17H25N3O4/c1-19-9-11-20(12-10-19)8-7-15(16(21)22)18-17(23)24-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,18,23)(H,21,22)
    • InChI Key: GIEDTBKEKQMQLL-UHFFFAOYSA-N
    • SMILES: OC(C(CCN1CCN(C)CC1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 335.18450629g/mol
  • Monoisotopic Mass: 335.18450629g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 82.1Ų

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Additional information on 2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid

Introduction to 2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid (CAS No. 1702995-44-5)

2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid (CAS No. 1702995-44-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as BMPB, is a derivative of piperazine and benzyl carbamate, and it exhibits unique structural and functional properties that make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid consists of a butanoic acid backbone with a benzyl carbamate group attached to the amino functionality and a 4-methylpiperazine moiety linked to the carboxylic acid group. This combination of functional groups imparts the molecule with diverse pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective activities.

Recent studies have highlighted the therapeutic potential of BMPB. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that BMPB exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that BMPB effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as a novel therapeutic agent for inflammatory diseases.

In another study published in the Cancer Research journal, BMPB was shown to have significant anti-cancer properties. The compound was found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation. These findings indicate that BMPB could be a promising lead compound for the development of new anti-cancer drugs.

The neuroprotective effects of BMPB have also been explored. A study conducted by researchers at the University of California, San Francisco, demonstrated that BMPB can protect neurons from oxidative stress-induced damage. The compound was found to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress and preventing neuronal death. These results suggest that BMPB may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of BMPB have been extensively studied to understand its behavior in biological systems. Research has shown that BMPB has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, the compound exhibits low toxicity and minimal side effects, which are crucial factors for its potential use as a therapeutic agent.

In conclusion, 2-{(benzyloxy)carbonylamino}-4-(4-methylpiperazin-1-yl)butanoic acid (CAS No. 1702995-44-5) is a promising compound with diverse pharmacological activities. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover more about its mechanisms of action and potential clinical applications, contributing to the advancement of drug discovery and therapeutic strategies.

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